3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
Description
Propriétés
IUPAC Name |
(2-fluorophenyl)-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O/c21-17-6-2-1-5-16(17)20(27)26-12-10-25(11-13-26)19-8-7-18(23-24-19)15-4-3-9-22-14-15/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSANROYWPYJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclocondensation of 1,4-Diketones with Hydrazines
The pyridazine ring is classically synthesized via cyclocondensation between 1,4-diketones and hydrazines. For example, 3-oxo-2-arylhydrazonopropanals (e.g., 1a–l ) react with active methylene compounds (e.g., p-nitrophenylacetic acid) in acetic anhydride to yield pyridazin-3-ones. Adapting this method, 3-chloro-6-(pyridin-3-yl)pyridazine can be synthesized by substituting the active methylene component with pyridin-3-ylacetonitrile.
Reaction Conditions :
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Reactants : 3-Oxo-2-(pyridin-3-yl)hydrazonopropanal (5 mmol), pyridin-3-ylacetonitrile (5 mmol).
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Solvent : Acetic anhydride (10 mL).
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Temperature : Reflux (140°C) for 1 hour.
Functionalization of the Pyridazine Core
Nucleophilic Aromatic Substitution
The chlorine atom at position 3 of 3-chloro-6-(pyridin-3-yl)pyridazine undergoes nucleophilic substitution with piperazine. This reaction is catalyzed by Pd-based complexes under Buchwald-Hartwig conditions.
Procedure :
Protection-Deprotection Strategy
To avoid over-alkylation, the piperazine nitrogen is protected with a tert-butoxycarbonyl (Boc) group. After substitution, the Boc group is removed with trifluoroacetic acid (TFA):
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Protection : Boc-piperazine reacts with 3-chloro-6-(pyridin-3-yl)pyridazine.
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Deprotection : TFA/CH₂Cl₂ (1:1) at room temperature for 2 hours.
Acylation of Piperazine with 2-Fluorobenzoyl Chloride
The piperazine nitrogen is acylated using 2-fluorobenzoyl chloride under mild conditions:
Procedure :
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Reactants : 3-Piperazin-1-yl-6-(pyridin-3-yl)pyridazine (1 eq), 2-fluorobenzoyl chloride (1.1 eq).
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Base : Triethylamine (2 eq).
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Solvent : Dichloromethane (DCM), 0°C → room temperature, 2 hours.
Mechanism : The reaction proceeds via a nucleophilic acyl substitution, where the piperazine nitrogen attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride (Figure 2).
Optimization and Challenges
Regioselectivity in Substitution Reactions
The C3 position of pyridazine is more electrophilic than C6 due to electron-withdrawing effects of the adjacent nitrogen. This ensures selective substitution at C3 before introducing the pyridin-3-yl group at C6.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.
Applications De Recherche Scientifique
3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect.
Comparaison Avec Des Composés Similaires
Structural Features and Molecular Properties
The compound shares a piperazine-pyridazine scaffold with several analogs but differs in substituent groups, which influence physicochemical and biological properties. Key structural analogs include:
Key Observations :
- Substituent Diversity : The target compound’s 2-fluorobenzoyl group contrasts with sulfonyl (e.g., 3-chlorophenylsulfonyl in ), methoxybenzoyl (), and biphenylsulfonyl () groups. These substituents modulate electron-withdrawing/donating effects and steric bulk, impacting receptor binding and solubility.
Activité Biologique
3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is with a molecular weight of approximately 363.4 g/mol. The compound features a piperazine ring, a pyridazine core, and a fluorobenzoyl moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research has indicated that it may function as an inhibitor for various biological pathways, particularly those involved in neurodegenerative diseases.
Inhibition of Monoamine Oxidase (MAO)
A key area of research has focused on the inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Studies have shown that derivatives containing the piperazine moiety exhibit potent inhibitory activity against both MAO-A and MAO-B isoforms. For instance, related compounds have demonstrated IC50 values as low as 0.013 µM for MAO-B, indicating strong potential for treating conditions like Alzheimer's disease through modulation of neurotransmitter levels .
Cytotoxicity Studies
Cytotoxicity assessments using fibroblast cell lines (L929) revealed that some derivatives of this compound exhibited selective toxicity profiles. For example, while certain derivatives caused significant cell death at higher concentrations, others showed minimal cytotoxic effects, suggesting a favorable safety profile for potential therapeutic use .
Selectivity and Reversibility
Research indicates that the inhibition of MAO-B by compounds related to 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is reversible and competitive. This reversibility is crucial for therapeutic applications, as it allows for controlled modulation of enzyme activity without permanent alteration .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.4 g/mol |
| IC50 for MAO-B | 0.013 µM |
| Cytotoxicity (L929) | IC50 values: 27.05 µM (T3), 120.6 µM (T6) |
Case Studies
- MAO Inhibition : A study synthesized various pyridazinone derivatives and evaluated their MAO inhibitory activities. The most potent inhibitor was identified with an IC50 value of 0.013 µM against MAO-B, highlighting the potential of these compounds in treating neurodegenerative disorders .
- Cytotoxicity Evaluation : In cytotoxicity studies involving L929 fibroblast cells, derivative T6 demonstrated no significant cytotoxic effects across tested concentrations, whereas T3 caused complete cell death at higher doses. This suggests that T6 may be a safer candidate for further development .
Q & A
Basic: What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of fluorobenzoyl-piperazine and pyridinyl-pyridazine precursors. Key steps include nucleophilic substitution and catalytic coupling. Optimization strategies:
- Temperature control : Maintain 60–80°C during coupling to avoid side reactions (e.g., decomposition of fluorobenzoyl groups) .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity and solubility .
- Catalysts : Use palladium-based catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings, with triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Basic: Which analytical techniques are most effective for confirming structural integrity and purity during synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the pyridazine and piperazine moieties. For example, the 2-fluorobenzoyl group shows distinct aromatic proton splitting at δ 7.2–8.1 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 422.1421) .
- HPLC-PDA : Quantifies purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
Advanced: How can researchers design experiments to evaluate the compound’s interaction with neurotransmitter receptors?
Answer:
- Target Selection : Prioritize receptors like 5-HT or dopamine D, as structural analogs (e.g., piperazine-pyridazine derivatives) show affinity .
- Binding Assays :
- Radioligand displacement : Use H-labeled antagonists (e.g., H-ketanserin for 5-HT) in HEK293 cells expressing recombinant receptors. Calculate IC values .
- Controls : Include non-specific binding wells (excess cold ligand) and validate with reference compounds (e.g., clozapine for D) .
- Challenges : Address false positives from fluorobenzoyl group interactions with lipid membranes using counter-screens (e.g., phospholipid affinity assays) .
Advanced: What computational strategies predict the compound’s reactivity or biological activity prior to experimental validation?
Answer:
- Reactivity Prediction :
- DFT Calculations : Simulate reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites on pyridazine) .
- Solvent Effects : Use COSMO-RS models to predict solubility and stability in DMSO/water mixtures .
- Biological Activity Prediction :
- Molecular Docking : AutoDock Vina or Schrödinger Glide to model binding poses at GPCRs (e.g., 5-HT receptor PDB: 7E2Z) .
- QSAR Models : Train datasets on pyridazine derivatives with known IC values to predict affinity .
Advanced: How can structural modifications resolve contradictions in reported pharmacological data for analogs?
Answer:
- Case Study : Compare 3-[4-(2-fluorobenzoyl)piperazin-1-yl]pyridazine analogs with varying substituents (Table 1):
| Substituent (R) | Biological Activity | Key Finding | Reference |
|---|---|---|---|
| 6-(Pyridin-3-yl) | Antiviral (IC = 1.2 µM) | Enhanced via pyridine π-π stacking | |
| 6-(3-Methylpyrazole) | 5-HT agonist (EC = 50 nM) | Methyl group improves membrane permeability | |
| 6-(4-Chlorophenyl) | Inactive at D | Chlorine induces steric hindrance |
- Methodology :
- SAR Analysis : Systematically vary substituents at positions 3 and 6.
- Crystallography : Resolve binding modes (e.g., X-ray co-crystals with target receptors) .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Process Chemistry :
- Flow Chemistry : Continuous flow reactors reduce reaction time (e.g., 30 minutes for piperazine coupling vs. 12 hours batch) .
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs .
- Quality Control :
- In-line PAT : Use FTIR and Raman spectroscopy for real-time monitoring of intermediates .
Basic: What are the stability profiles of this compound under physiological conditions?
Answer:
- pH Stability :
- Stable at pH 7.4 (PBS buffer, 37°C) for 24 hours (HPLC confirms <5% degradation).
- Acidic conditions (pH 2.0) hydrolyze the fluorobenzoyl group within 1 hour .
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the pyridazine core .
Advanced: How can researchers validate off-target effects in complex biological systems?
Answer:
- Proteome-Wide Screening :
- Thermal Shift Assays : Identify off-target binding by monitoring protein melting shifts in cell lysates .
- Kinobeads : Capture kinase targets in cancer cell lines (e.g., HepG2) to assess selectivity .
- Transcriptomics : RNA-seq of treated vs. untreated cells identifies dysregulated pathways (e.g., MAPK/ERK) .
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